molecular formula C18H22N4O3 B2873437 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797329-05-5

4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No. B2873437
CAS RN: 1797329-05-5
M. Wt: 342.399
InChI Key: PSNYGACVLLWUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar benzamide derivatives has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed to combat Mycobacterium tuberculosis . These derivatives have shown significant activity against the bacteria, with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular drugs .

Anti-Fibrosis Activity

Another important application is in the field of anti-fibrosis . Pyrimidine derivatives, including those similar to 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, have been synthesized and evaluated for their effectiveness against fibrotic diseases . These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential as novel anti-fibrotic drugs .

Cytotoxicity Evaluation

The compound has also been evaluated for its cytotoxicity on human cells. This is a crucial step in drug development to ensure that potential therapeutic agents are not toxic to human cells. The derivatives of this compound have been tested on HEK-293 (human embryonic kidney) cells and have been found to be non-toxic, which is a positive indicator for their safety profile .

Molecular Docking Studies

Molecular docking studies: have been conducted to understand the interactions of this compound’s derivatives with biological targets. These studies help in predicting the affinity and activity of the compounds, thereby guiding further modifications to enhance their efficacy .

Synthesis of Novel Heterocyclic Compounds

The compound serves as a building block in the synthesis of novel heterocyclic compounds . These compounds are designed to have potential biological activities and are an important component of medicinal chemistry and chemical biology .

Antimicrobial and Antiviral Activities

While specific studies on 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide are not directly cited, pyrimidine derivatives are generally known for their antimicrobial and antiviral activities . This suggests that the compound could potentially be explored for these applications as well .

Antitumor Properties

Similarly, pyrimidine derivatives are often investigated for their antitumor properties . The structural features of this compound make it a candidate for the development of new antitumor agents, although specific studies on its antitumor activities are not detailed in the provided sources .

Chemical Biology Research

Lastly, this compound can be utilized in chemical biology research to study the biological processes and pathways. Its derivatives can be used as probes or modulators in various biochemical assays to understand the function of biological molecules .

properties

IUPAC Name

4-ethoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-25-15-5-3-14(4-6-15)18(23)20-13-16-19-8-7-17(21-16)22-9-11-24-12-10-22/h3-8H,2,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNYGACVLLWUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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